4-Fluoro-2-nitrobenzenethiol

Vue d'ensemble

Description

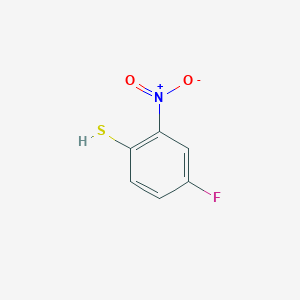

4-Fluoro-2-nitrobenzenethiol is an organic compound with the molecular formula C6H4FNO2S. It is characterized by the presence of a fluorine atom, a nitro group, and a thiol group attached to a benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Fluoro-2-nitrobenzenethiol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene with thiol reagents under controlled conditions. The reaction typically requires a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous-flow microreactors to enhance mass transfer and reaction efficiency. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Fluoro-2-nitrobenzenethiol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

Oxidation: The thiol group can be oxidized to a sulfonic acid group using oxidizing agents like hydrogen peroxide (H2O2).

Substitution: The fluorine atom can be substituted by nucleophiles such as phenoxide ions under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Oxidation: Hydrogen peroxide (H2O2).

Substitution: Phenoxide ions, polar aprotic solvents (DMF, DMSO), bases (K2CO3).

Major Products Formed:

Reduction: 4-Fluoro-2-aminobenzenethiol.

Oxidation: 4-Fluoro-2-nitrobenzenesulfonic acid.

Substitution: 4-Phenoxy-2-nitrobenzenethiol.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 4-fluoro-2-nitrobenzenethiol exhibits antimicrobial properties, making it a candidate for developing new antibiotics. The presence of the nitro group is known to enhance biological activity against various pathogens, including resistant strains of bacteria.

Drug Development

This compound serves as a precursor in synthesizing various pharmaceutical agents. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the development of novel therapeutic compounds . For example, derivatives of this compound have been explored for their potential use in treating diseases like tuberculosis and cancer due to their reactivity with biological targets .

Materials Science

Polymer Chemistry

this compound is utilized in the synthesis of polymers via crosslinking reactions. The thiol group can participate in thiol-ene reactions, which are valuable for creating durable materials with specific mechanical properties . This application is particularly relevant in developing coatings and adhesives that require enhanced performance under stress.

Nanotechnology

In nanotechnology, this compound can be employed to functionalize nanoparticles. The thiol group has a strong affinity for metal surfaces, allowing for the attachment of various molecules to nanoparticles used in drug delivery systems and biosensors . This functionalization enhances the stability and efficacy of nanoparticles in biological applications.

Analytical Chemistry

Chromatography

this compound has been used as a derivatizing agent in chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). It aids in improving the detection limits and resolution of complex mixtures by forming stable derivatives with analytes .

Spectroscopic Studies

The compound is also useful in spectroscopic studies due to its distinct absorption characteristics. It can be employed as a standard reference material in UV-Vis spectroscopy, aiding in the calibration of instruments and validation of analytical methods .

Case Study 1: Antimicrobial Research

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various nitrothiophenols, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Polymer Synthesis

In a research project focused on developing new polymeric materials, researchers utilized this compound to synthesize crosslinked networks that demonstrated improved thermal stability and mechanical strength compared to traditional polymers. The study highlighted the advantages of using this compound in creating advanced materials for industrial applications.

Summary Table: Applications Overview

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Antibiotic development | Effective against resistant bacterial strains |

| Drug synthesis | Versatile precursor for novel therapeutics | |

| Materials Science | Polymer synthesis | Enhanced mechanical properties |

| Nanoparticle functionalization | Improved stability and efficacy | |

| Analytical Chemistry | Chromatography | Better detection limits |

| Spectroscopic studies | Reliable reference material |

Mécanisme D'action

The mechanism of action of 4-fluoro-2-nitrobenzenethiol involves its reactive functional groups. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .

Molecular Targets and Pathways:

Proteins and Enzymes: The thiol group targets cysteine residues in proteins, forming covalent adducts.

Redox Pathways: The nitro group can undergo reduction, affecting cellular redox balance and signaling pathways.

Comparaison Avec Des Composés Similaires

4-Fluoro-2-nitrobenzenethiol can be compared with other similar compounds such as:

4-Bromo-2-fluoro-1-nitrobenzene: Similar in structure but with a bromine atom instead of a thiol group.

4-Fluoro-2-nitrothiophenol: A closely related compound with similar reactivity and applications.

Uniqueness: The presence of both a thiol group and a nitro group in this compound makes it unique, as it combines the reactivity of both functional groups, allowing for diverse chemical transformations and applications.

Activité Biologique

4-Fluoro-2-nitrobenzenethiol is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound (C6H4FNO2S) features a thiol group (-SH), a nitro group (-NO2), and a fluorine substituent on a benzene ring. The presence of these functional groups influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The nitro group can undergo reduction to form an amino group, which can participate in nucleophilic attacks on electrophilic centers in proteins or nucleic acids. This transformation is crucial for its potential role as an anticancer agent or in antimicrobial applications .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial properties. The nitro group enhances the lipophilicity of the molecule, improving membrane penetration and interaction with bacterial targets .

- Anticancer Potential : The compound's ability to form reactive intermediates may contribute to its anticancer properties by inducing apoptosis in cancer cells. In vitro studies suggest that derivatives of nitrobenzene compounds can inhibit cancer cell proliferation through various mechanisms, including oxidative stress induction .

- Enzyme Inhibition : Nitro compounds often act as enzyme inhibitors. For instance, they can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression. Research has shown that certain nitro-substituted compounds exhibit potent anti-inflammatory effects by inhibiting COX-2 activity .

Case Studies and Research Findings

Several studies have investigated the biological properties of this compound and related compounds:

- Antiplasmodial Activity : A study explored the structure-activity relationship (SAR) of nitrobenzene derivatives against Plasmodium falciparum, revealing that specific substitutions enhance antiplasmodial activity. The presence of the fluorine atom was found to improve selectivity and potency against malaria parasites .

- Cytotoxicity Studies : Research involving various nitrobenzene derivatives demonstrated that this compound exhibited moderate cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds may disrupt mitochondrial function in parasites, indicating a multi-target approach for their action against pathogenic organisms .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

4-fluoro-2-nitrobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2S/c7-4-1-2-6(11)5(3-4)8(9)10/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYMOIJGXLSPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.